![molecular formula C14H18Cl2N2O B1678930 N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-4-chlorobenzamide;hydrochloride CAS No. 123464-89-1](/img/structure/B1678930.png)
N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-4-chlorobenzamide;hydrochloride
Übersicht
Beschreibung
PNU-282987 ist eine chemische Verbindung, die als potenter und selektiver Agonist für den Alpha7-Subtyp der neuronalen nikotinischen Acetylcholinrezeptoren wirkt. Diese Verbindung wurde ausgiebig auf ihre potenziellen therapeutischen Anwendungen untersucht, insbesondere im Bereich der Neurowissenschaften. Sie hat sich vielversprechend in Bezug auf die Verbesserung kognitiver Funktionen gezeigt und wurde auf ihre potenzielle Anwendung bei der Behandlung von Erkrankungen wie Schizophrenie und Alzheimer-Krankheit untersucht .
Herstellungsmethoden
Die Synthese von PNU-282987 umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, die eine bicyclische Verbindung ist. Die Syntheseroute beinhaltet typischerweise die folgenden Schritte:
Bildung des bicyclischen Kerns: Dies beinhaltet die Cyclisierung eines geeigneten Vorläufers, um die bicyclische Struktur zu bilden.
Einführung der Amidgruppe: Der bicyclische Kern wird dann mit einem Chlorbenzoylchlorid umgesetzt, um die Amidgruppe einzuführen.
Vorbereitungsmethoden
The synthesis of PNU-282987 involves several steps, starting with the preparation of the core structure, which is a bicyclic compound. The synthetic route typically includes the following steps:
Formation of the bicyclic core: This involves the cyclization of a suitable precursor to form the bicyclic structure.
Introduction of the amide group: The bicyclic core is then reacted with a chlorobenzoyl chloride to introduce the amide group.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain PNU-282987 in high purity.
Analyse Chemischer Reaktionen
PNU-282987 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die in der Verbindung vorhandenen funktionellen Gruppen zu modifizieren.
Substitution: PNU-282987 kann Substitutionsreaktionen durchlaufen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.
Wissenschaftliche Forschungsanwendungen
PNU-282987 hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:
Neurowissenschaften: Es wird verwendet, um die Rolle von Alpha7-nikotinischen Acetylcholinrezeptoren bei kognitiven Funktionen und Neuroprotektion zu untersuchen.
Wirkmechanismus
PNU-282987 entfaltet seine Wirkung durch selektive Bindung an und Aktivierung des Alpha7-Subtyps der neuronalen nikotinischen Acetylcholinrezeptoren. Diese Aktivierung führt zu einer Erhöhung der synaptischen Aktivität und verstärkt die Freisetzung von Neurotransmittern wie Gamma-Aminobuttersäure. Die Verbindung fördert auch die Neurogenese und hat sich als neuroprotektiv erwiesen. Die beteiligten molekularen Ziele und Pfade umfassen die Aktivierung von Signalwegen, die das Zellüberleben und die synaptische Plastizität fördern .
Wissenschaftliche Forschungsanwendungen
Key Structural Features
Feature | Description |
---|---|
Bicyclic Structure | Contains a nitrogen atom at the 3-position |
Chlorobenzamide Moiety | Enhances biological interactions |
Positive Allosteric Modulator | Selectively enhances α7 nAChR activity |
Neurobiology
PNU-282987 has demonstrated significant neurogenic effects, particularly in the adult murine retina. Research indicates that it promotes the production of Müller-derived progenitor cells through signaling via the retinal pigment epithelium (RPE). These progenitor cells can differentiate into various types of neurons, highlighting the compound's regenerative potential.
Case Study: Retinal Regeneration
- Methodology : Administered via eye drops.
- Findings : Increased production of functional neurons observed through electroretinograms (ERGs) and transcriptomic analysis of isolated RPE cells.
- Significance : Suggests potential applications in treating retinal degenerative diseases.
Neuropsychiatric Disorders
The compound's role as a positive allosteric modulator of α7 nAChRs positions it as a candidate for therapeutic interventions in neuropsychiatric conditions. Studies have shown that enhancing receptor activity can lead to increased neurotransmitter release and improved cognitive functions.
Potential Therapeutic Applications
-
Alzheimer's Disease
- Mechanism: Enhances acetylcholine signaling, counteracting cognitive decline.
- Evidence: Demonstrated ability to improve cognitive functions in animal models.
-
Schizophrenia
- Mechanism: Modulates neurotransmitter systems involved in cognitive processes.
- Evidence: Positive effects on behavioral models relevant to schizophrenia.
Comparative Studies
Comparative research indicates that N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-4-chlorobenzamide; hydrochloride selectively interacts with α7 nAChRs without significantly affecting other receptor subtypes. This selectivity is crucial for minimizing side effects while maximizing therapeutic efficacy.
Structural Comparisons with Similar Compounds
Compound Name | Structure Type | Key Features |
---|---|---|
1-Azabicyclo[3.2.1]octan-3-yl furo[2,3-c]pyridine | Bicyclic Amine | Agonist for α7 nAChRs |
PNU-120596 | Positive Allosteric Modulator | Enhances α7 nAChR activity |
(R)-3-(5-chlorothiophen-2-yl)spiro-[1,3]oxazolidine | Bicyclic Compound | Partial agonist for α7 nAChRs |
Wirkmechanismus
PNU-282987 exerts its effects by selectively binding to and activating the alpha7 subtype of neural nicotinic acetylcholine receptors. This activation leads to an increase in synaptic activity and enhances the release of neurotransmitters such as gamma-aminobutyric acid. The compound also promotes neurogenesis and has been shown to have neuroprotective effects. The molecular targets and pathways involved include the activation of signaling pathways that promote cell survival and synaptic plasticity .
Vergleich Mit ähnlichen Verbindungen
PNU-282987 ist einzigartig in seiner hohen Selektivität und Potenz für die Alpha7-nikotinischen Acetylcholinrezeptoren. Ähnliche Verbindungen umfassen:
GTS-21: Ein weiterer Alpha7-nikotinischer Acetylcholinrezeptor-Agonist mit ähnlichen kognitionsverstärkenden Wirkungen.
DMXB-A: Eine Verbindung, die ebenfalls Alpha7-nikotinische Acetylcholinrezeptoren angreift und auf ihre potenziellen therapeutischen Anwendungen bei neurodegenerativen Erkrankungen untersucht wurde.
PHA-543613: Ein Alpha7-nikotinischer Acetylcholinrezeptor-Agonist mit neuroprotektiven Eigenschaften.
PNU-282987 zeichnet sich durch seine hohe Selektivität und Potenz aus, was es zu einem wertvollen Werkzeug in der Neurowissenschaftenforschung und potenziellen therapeutischen Anwendungen macht.
Biologische Aktivität
N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-4-chlorobenzamide;hydrochloride, commonly referred to as PNU-282987, is a synthetic compound known for its significant biological activity, particularly as an agonist of the alpha-7 nicotinic acetylcholine receptor (nAChR). This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a bicyclic structure with a chlorobenzamide moiety, which contributes to its unique pharmacological profile. The molecular formula is , and it is characterized by the following structural attributes:
- Bicyclic Core : The azabicyclo[2.2.2]octane structure enhances receptor binding affinity.
- Chloro Substitution : The presence of the chlorine atom in the benzamide enhances its biological activity.
PNU-282987 primarily acts as an agonist for the alpha-7 nAChR, which plays a crucial role in cognitive functions such as learning and memory. Activation of this receptor has been linked to enhanced synaptic plasticity and neurotransmitter release, particularly glutamate, which is vital for cognitive processes.
Key Mechanisms:
- Receptor Activation : Binding to alpha-7 nAChRs leads to increased calcium ion influx, facilitating neurotransmitter release.
- Synaptic Plasticity : Enhances long-term potentiation (LTP) in hippocampal neurons, which is essential for memory formation.
- Cognitive Enhancement : Animal studies indicate that PNU-282987 improves memory performance in models of cognitive dysfunction.
Cognitive Enhancement
Research indicates that PNU-282987 has potential applications in treating cognitive deficits associated with various neurological disorders, including schizophrenia and Alzheimer's disease. Studies have shown that it can improve memory retention and cognitive performance in rodent models.
Neuroprotective Effects
The compound has demonstrated neuroprotective properties by enhancing GABAergic synaptic activity, which may help mitigate neurodegenerative processes associated with diseases like Huntington's disease .
Comparative Analysis with Similar Compounds
Compound Name | Structure | Unique Features |
---|---|---|
PNU-282987 | Bicyclic structure similar to Benzamide | Potent alpha-7 nAChR agonist |
Quinuclidine | Contains a bicyclic amine structure | Known for psychoactive properties |
4-Amino-N-(1-Azabicyclo[2.2.2]octan-3-yl)benzamide | Similar core structure | Exhibits antipsychotic effects |
Case Studies
-
Cognitive Function in Schizophrenia Models :
- A study assessed the effects of PNU-282987 on cognitive deficits in animal models mimicking schizophrenia. Results indicated significant improvements in working memory tasks when administered at specific dosages.
-
Neuroprotective Study in Huntington's Disease Models :
- Research involving transgenic mice expressing mutant huntingtin protein showed that treatment with PNU-282987 led to reduced toxicity markers and improved motor coordination over control groups.
Eigenschaften
IUPAC Name |
N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-4-chlorobenzamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O.ClH/c15-12-3-1-11(2-4-12)14(18)16-13-9-17-7-5-10(13)6-8-17;/h1-4,10,13H,5-9H2,(H,16,18);1H/t13-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSEQUIRZHDYOIX-ZOWNYOTGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)NC(=O)C3=CC=C(C=C3)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1[C@H](C2)NC(=O)C3=CC=C(C=C3)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801017103 | |
Record name | (R)-4-Chloro-N-(quinuclidin-3-yl)benzamide hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801017103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123464-89-1 | |
Record name | Benzamide, N-(3R)-1-azabicyclo[2.2.2]oct-3-yl-4-chloro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=123464-89-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | PNU-282987 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123464891 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (R)-4-Chloro-N-(quinuclidin-3-yl)benzamide hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801017103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PNU-282987 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/810P1694K2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: PNU-282987 selectively binds to and activates α7nAChRs. [, , , , , , , , , , , , , , , , , , , , , ] This activation triggers a cascade of downstream effects, including modulation of neurotransmitter release, regulation of inflammatory responses, and potential neuroprotective actions. [, , , , , , , , , , , , , , , , , , , , , , , , ]
ANone: Activation of α7nAChRs by PNU-282987 has been shown to:
- Enhance GABAergic synaptic activity: This effect was observed in brain slices and contributed to the restoration of auditory gating deficits in animal models. []
- Reduce inflammation: PNU-282987 decreased pro-inflammatory cytokine production (TNF-α, IL-1β, IL-6) and HMGB1 expression in various models, including hepatic ischemia-reperfusion injury, sepsis, and acute lung injury. [, , ]
- Modulate immune responses: It enhanced the activity of CD4+CD25+ regulatory T cells (Tregs), contributing to its protective effects in sepsis-induced acute kidney injury. []
- Promote neuroprotection: PNU-282987 demonstrated neuroprotective effects against retinal ganglion cell (RGC) loss in glaucoma models, potentially through modulation of GABAergic and glutamatergic transmission. [, , , , ]
- Influence neurogenesis: In the retina, it stimulated Müller glia cell cycle re-entry and the generation of new retinal progenitors, potentially contributing to retinal regeneration. [, ]
ANone: PNU-282987's molecular formula is C15H18Cl2N2O and its molecular weight is 315.23 g/mol.
ANone: While specific spectroscopic data is not provided in the research papers, analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) were used for its detection and quantification in biological samples. []
ANone: PNU-282987 is a selective agonist for α7nAChRs and does not possess catalytic properties. Its applications lie in its potential therapeutic benefits in various disease models, as highlighted in the research papers.
ANone: The provided research does not detail any specific computational chemistry or modeling studies conducted on PNU-282987.
ANone: The research papers primarily focus on PNU-282987's therapeutic potential and do not extensively cover its toxicology profile. Further investigations are needed to fully elucidate its safety profile, including potential long-term effects.
ANone: Specific information regarding the duration of action of PNU-282987 is not available in the provided research. Further studies are needed to fully characterize its PK/PD profile.
ANone: Researchers have employed various in vitro and in vivo models to investigate the efficacy of PNU-282987, including:
- Cell culture models: Primary cultured astrocytes and a Müller glial cell line (rMC-1) were used to study PNU-282987's effects on cell viability, apoptosis, and gene expression. [, ]
- Animal models:
- Glaucoma: Researchers induced glaucoma-like conditions in rats and mice to evaluate PNU-282987's neuroprotective effects on RGCs. [, , , ]
- Sepsis: Cecal ligation and puncture (CLP) surgery and lipopolysaccharide (LPS) injection were used to induce sepsis in mice to assess the impact of PNU-282987 on inflammatory responses and survival. []
- Acute lung injury: A cardiopulmonary bypass model in rats was employed to evaluate PNU-282987's protective effects against lung injury. []
- Hepatic ischemia-reperfusion injury: A partial hepatic ischemia-reperfusion model in mice was used to study the impact of PNU-282987 on liver damage. []
ANone: The provided research does not mention any clinical trials involving PNU-282987.
ANone: The research papers do not provide information on resistance mechanisms or cross-resistance related to PNU-282987.
ANone: The research primarily focuses on evaluating the efficacy of PNU-282987 through different routes of administration, including intraperitoneal, intracerebroventricular, and eye drop application. [, , ] While specific drug delivery systems are not extensively discussed, the exploration of diverse administration routes suggests efforts to optimize delivery and target specific tissues.
ANone: Research regarding specific biomarkers to predict PNU-282987 efficacy, monitor treatment response, or identify adverse effects is not mentioned in the provided research.
ANone: One study utilized liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) to detect and quantify PNU-282987 in retinal, plasma, and heart samples, demonstrating its presence in target tissues after administration. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.